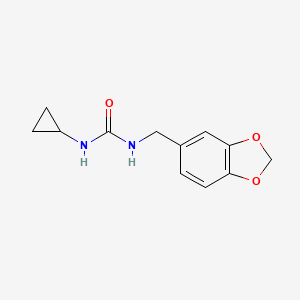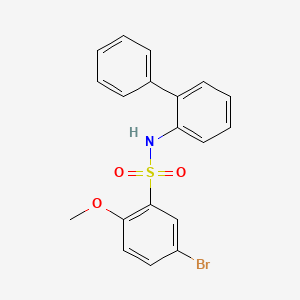![molecular formula C16H18N2O2 B7497565 N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, also known as DMXAA, is a synthetic compound that has shown potential in cancer treatment. The compound was first synthesized in 1988 and has since been studied extensively for its anti-tumor properties. In
作用机制
The exact mechanism of action of N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). This compound has also been shown to increase the number of white blood cells in the body, which are important for the immune response.
实验室实验的优点和局限性
One advantage of N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide is its ability to induce tumor necrosis and inhibit tumor growth in animal models. This makes it a useful tool for studying the mechanisms of tumor growth and the immune response. However, this compound has a short half-life in the body, which can make it difficult to administer in clinical trials.
未来方向
There are several future directions for the study of N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide. One area of research is the development of more potent analogs of this compound that have a longer half-life in the body. Another area of research is the combination of this compound with other anti-cancer agents to enhance its effectiveness. Finally, the use of this compound in combination with immunotherapy is an area of research that shows promise for the treatment of cancer.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in cancer treatment. Its ability to induce tumor necrosis and inhibit tumor growth has made it a useful tool for studying the mechanisms of tumor growth and the immune response. While there are limitations to its use in clinical trials, the development of more potent analogs and combination therapies shows promise for the future of cancer treatment.
合成方法
The synthesis of N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves the reaction of 2-acetylpyridine with 4-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized with hydrogen peroxide to yield this compound. The overall yield of this process is around 20%.
科学研究应用
N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. This compound has also been tested in clinical trials for the treatment of various types of cancer, including lung, melanoma, and renal cell carcinoma.
属性
IUPAC Name |
N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)11-18(3)16(20)14-8-9-17(2)15(19)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGITBZRSJPMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497493.png)

![N-[(3,5-difluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7497498.png)
![1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7497511.png)
![1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7497516.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497551.png)
![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)

